molecular formula C12H19NO2 B115159 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol CAS No. 96948-64-0

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol

Cat. No.: B115159
CAS No.: 96948-64-0
M. Wt: 209.28 g/mol
InChI Key: JOGFUYPGDLRKHD-UHFFFAOYSA-N
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Description

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist. It is commonly used in the treatment of breathing problems in patients with asthma or chronic obstructive pulmonary disease (COPD). The compound’s molecular formula is C13H21NO3 .

Mechanism of Action

Target of Action

The primary target of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol, also known as Salbutamol, is the Beta-2 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in smooth muscle relaxation, particularly in bronchial and vascular muscles.

Mode of Action

Salbutamol acts as a short-acting agonist of the Beta-2 adrenergic receptor . It binds to these receptors, mimicking the action of adrenaline, a natural bronchodilator produced by the human body. This binding triggers a cascade of biochemical reactions leading to the relaxation of smooth muscles in the airways .

Biochemical Pathways

Upon binding to the Beta-2 adrenergic receptors, Salbutamol activates the adenylate cyclase enzyme, which increases the production of cyclic adenosine monophosphate (cAMP). Elevated levels of cAMP lead to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in muscle relaxation . This pathway is critical in the dilation of bronchial and vascular muscles.

Result of Action

The primary molecular effect of Salbutamol is the relaxation of bronchial smooth muscles, leading to bronchodilation . This helps to alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD), where the airways become constricted. On a cellular level, it reduces the release of inflammatory mediators from mast cells in the lungs.

Biochemical Analysis

Biochemical Properties

The compound acts as a short-acting β2-adrenergic receptor agonist . It interacts with β2-adrenergic receptors, which are proteins that play a crucial role in biochemical reactions, particularly in the relaxation of bronchial muscles .

Cellular Effects

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol influences cell function by acting on β2-adrenergic receptors. It can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The compound exerts its effects at the molecular level by binding to β2-adrenergic receptors. This interaction can lead to enzyme activation or inhibition and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol typically involves the reaction of 4-hydroxyacetophenone with tert-butylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol is unique due to its specific molecular structure, which provides a balance between efficacy and safety in bronchodilation. Its rapid onset of action and relatively short duration make it suitable for acute relief of asthma symptoms .

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,3)13-8-11(15)9-4-6-10(14)7-5-9/h4-7,11,13-15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGFUYPGDLRKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914243
Record name t-Butylnorsynephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96948-64-0, 7376-67-2
Record name α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96948-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butylnorsynephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007376672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kwd 2066
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096948640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name t-Butylnorsynephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Salbutamol EP Impurity B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name T-BUTYLNORSYNEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RM5R3DQXG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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